molecular formula C6H11NO3 B15208544 (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate CAS No. 368424-95-7

(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate

Cat. No.: B15208544
CAS No.: 368424-95-7
M. Wt: 145.16 g/mol
InChI Key: KFGDXZWJFGKGIF-UHNVWZDZSA-N
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Description

(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are of significant interest due to their diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. For example, the reaction of (S)-2-amino-1-butanol with methyl glyoxylate under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of oxazolidine derivatives often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the oxazolidine ring.

Scientific Research Applications

(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Oxazolidine derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-Methyl 5-phenyl-2-oxazolidinone: Another oxazolidine derivative with similar structural features but different substituents.

    (4R,5S)-Methyl 5-phenyl-2-oxazolidinone: A stereoisomer with different spatial arrangement of atoms.

    1,3,4-Oxadiazole derivatives: Compounds with a similar heterocyclic structure but different ring composition.

Uniqueness

(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying stereoselective processes.

Properties

CAS No.

368424-95-7

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (4S,5R)-5-methyl-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H11NO3/c1-4-5(6(8)9-2)7-3-10-4/h4-5,7H,3H2,1-2H3/t4-,5+/m1/s1

InChI Key

KFGDXZWJFGKGIF-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@H](NCO1)C(=O)OC

Canonical SMILES

CC1C(NCO1)C(=O)OC

Origin of Product

United States

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